molecular formula C24H24N2O3S B2693648 2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 893789-33-8

2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2693648
CAS No.: 893789-33-8
M. Wt: 420.53
InChI Key: JMEVHVAUFHHORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic benzothiadiazine derivative of high interest in early-stage chemical and pharmaceutical research. This compound features a complex molecular architecture characterized by a benzothiadiazine-1,1,3-trione core, which is di-substituted with a 3,4-dimethylphenyl group at the 2-position and a (2,5-dimethylphenyl)methyl group at the 4-position . The presence of the 1,1,3-trione (sulfonyl group) is a key functional motif that can influence the compound's electronic properties and binding affinity. While specific biological data for this analog is not available, structurally related benzothiadiazine compounds are frequently explored in medicinal chemistry for their potential as scaffolds in developing novel therapeutic agents. Researchers may utilize this compound as a key intermediate or building block in structure-activity relationship (SAR) studies, particularly in programs targeting various enzyme families. It is also suited for chemical library development, high-throughput screening, and as a standard in analytical method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-16-9-10-18(3)20(13-16)15-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-12-11-17(2)19(4)14-21/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEVHVAUFHHORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions to form the benzothiadiazine ring.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2,5-dimethylphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions are typically carried out using Friedel-Crafts alkylation or acylation methods.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trione functionality to diols or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols, alcohols.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Applications:

  • Anti-inflammatory Properties: Research indicates that compounds of similar structure exhibit anti-inflammatory effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory mediator production.
  • Anti-cancer Activity: Preliminary studies suggest potential applications in cancer treatment due to its ability to modulate signaling pathways such as NF-κB, which is crucial in cancer progression.

Case Studies:

  • A study on benzothiadiazine derivatives demonstrated their efficacy in reducing inflammation in animal models. Further investigation into the specific mechanisms of action for this compound is warranted to confirm its therapeutic potential.

Material Science

Organic Semiconductors:

  • The compound's electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity while maintaining stability under various conditions is advantageous for electronic applications.

Applications in Nanotechnology:

  • Due to its unique reactivity profile, the compound can be utilized in synthesizing advanced materials and nanomaterials. Its interactions at the molecular level can lead to innovative applications in nanotechnology.

Biological Studies

Molecular Interactions:

  • The compound is being studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can elucidate its mechanism of action and potential therapeutic applications.

Research Findings:

  • Investigations into similar compounds have shown promising results in modulating biological pathways. For instance, studies have highlighted the role of benzothiadiazine derivatives in inhibiting specific enzymes linked to disease processes.

Industrial Applications

Synthesis of Advanced Materials:

  • The compound's versatile chemical reactivity allows it to be used in synthesizing polymers and other advanced materials. Its application extends to industries focused on developing innovative materials with specific properties.

Environmental Applications:

  • Research into the environmental impact of such compounds suggests potential uses in remediation technologies due to their ability to interact with various environmental pollutants.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer. By inhibiting this pathway, the compound can exert anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles
  • Target Compound: The benzothiadiazine core is distinct from other heterocyclic systems (e.g., benzofuran, chroman, triazinone). Its fused thiadiazine ring with a sulfonyl group may enhance metabolic stability but reduce aqueous solubility compared to oxygen-rich cores.
  • Compounds : Include chroman-4-one and benzofuran derivatives with hydroxylated phenyl groups (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one). These polar substituents improve water solubility and bioavailability .
  • Compound (21): A triazinone derivative with a 4-methylpiperazinylmethyl group, demonstrating moderate synthetic yield (54%) and a polar tertiary amine moiety that may enhance blood-brain barrier penetration .
Physicochemical and Drug-Likeness Properties
Property Target Compound (Inferred) Compounds Compound (21)
Aqueous Solubility Likely low (lipophilic substituents) High (0.55–0.56 bioavailability) Moderate (piperazine enhances solubility)
Synthetic Accessibility (SAS) High (complex substituents) Low (SAS 1.5–3.42) Moderate (54% yield)
Bioavailability Potentially limited Optimal (0.55–0.56) Unreported

Key Observations :

  • The target compound’s dimethylphenyl groups introduce hydrophobicity, likely reducing solubility compared to hydroxylated analogs in . This may limit oral bioavailability unless formulated with enhancers.
  • The benzothiadiazine core’s synthetic complexity (multiple substituents, trione system) contrasts with the simpler chroman/benzofuran derivatives, which have lower SAS scores .
  • Compound 21’s piperazine group offers a balance between solubility and synthetic feasibility, though its yield (54%) suggests moderate scalability .
Pharmacological Implications
  • Compounds : High solubility and bioavailability suggest suitability for CNS or systemic targets requiring rapid absorption. Hydroxyl groups may confer antioxidant or anti-inflammatory activity.
  • Target Compound : The lipophilic profile may favor targets in lipid-rich environments (e.g., membrane-bound enzymes or nuclear receptors). Its sulfonamide-like structure could mimic kinase ATP-binding sites, though experimental validation is needed.

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , also known by its CAS number 726-05-6, belongs to a class of benzothiadiazine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 342.41 g/mol
  • Density: 0.958 g/cm³
  • Boiling Point: 338.4°C at 760 mmHg

This compound features a benzothiadiazine core structure with multiple methyl substitutions that may influence its biological activity.

Antioxidant Activity

Recent studies have demonstrated that benzothiadiazine derivatives exhibit significant antioxidant properties. For instance, a related compound showed inhibition rates of over 90% in DPPH free radical scavenging assays at concentrations as low as 0.1 µM . The antioxidant potential is attributed to the presence of multiple aromatic rings that can stabilize free radicals through electron donation.

Acetylcholinesterase Inhibition

Compounds similar to the target compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. For example, derivatives with similar structural motifs displayed IC₅₀ values ranging from 0.025 µM to 0.027 µM against AChE . This suggests that the target compound may also possess similar inhibitory effects against AChE.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the therapeutic potential of any new compound. In vitro studies on related compounds indicated non-cytotoxic profiles against NIH/3T3 cells with IC₅₀ values exceeding 98 µM . This non-cytotoxicity is favorable for potential therapeutic applications.

The proposed mechanisms by which benzothiadiazine derivatives exert their biological effects include:

  • Radical Scavenging: The presence of electron-rich aromatic systems allows these compounds to effectively neutralize free radicals.
  • AChE Binding: Molecular docking studies reveal that these compounds can bind to the active site of AChE similarly to known inhibitors like donepezil . The interactions include hydrogen bonding and π–π stacking with key amino acids in the enzyme's active site.

Study on Antioxidant and AChE Inhibition

A study conducted on a series of benzothiadiazine derivatives evaluated their antioxidant and AChE inhibitory properties. The findings showed that compounds with specific substitutions exhibited enhanced activity compared to standard reference drugs . These results highlight the importance of structural modifications in enhancing biological activity.

Clinical Implications

The potential implications for treating neurodegenerative diseases are significant. Given the dual action as an antioxidant and AChE inhibitor, further research into this compound could lead to new therapeutic strategies for conditions like Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for this benzothiadiazine derivative, and what key intermediates are involved?

The compound is synthesized via condensation reactions. A common approach involves reacting substituted benzaldehydes with precursors like 4-amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Critical intermediates include aryl-substituted thioureas and isocyanodichlorides, which undergo cyclization to form the benzothiadiazine core . Purification typically involves solvent evaporation and filtration, but column chromatography may be required for isomers or byproducts .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent patterns and confirms regioselectivity.
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous benzothiazine derivatives (e.g., CCDC 2032776 for acyl hydrazides) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GABA receptors for benzodiazepine-like activity). Cytotoxicity profiling using MTT or resazurin assays in cancer cell lines can identify therapeutic windows .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for yield and selectivity?

Density Functional Theory (DFT) calculations predict transition states and regiochemical outcomes. For example, substituent effects on electron density in benzaldehyde derivatives (e.g., 3,4-dimethyl groups) influence cyclization efficiency. Solvent polarity and temperature are modeled to minimize side reactions like dimerization .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability) or compound purity. Use orthogonal validation methods:

  • HPLC-MS : Confirm >95% purity to exclude confounding byproducts .
  • Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) .
  • Structural analogs : Test derivatives to isolate pharmacophore contributions .

Q. How do substituents on the aryl rings modulate pharmacokinetic properties?

  • Lipophilicity : LogP calculations (e.g., using Molinspiration) for 3,4-dimethylphenyl groups predict membrane permeability.
  • Metabolic stability : Microsomal assays evaluate oxidative demethylation or glucuronidation. Methyl groups at 2,5-positions may reduce CYP450-mediated degradation .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

Molecular docking (e.g., AutoDock Vina) identifies key interactions:

  • The benzothiadiazine trione moiety binds catalytic lysine residues in kinases.
  • Aryl methyl groups occupy hydrophobic pockets, enhancing affinity . Mutagenesis studies (e.g., alanine scanning) validate predicted binding sites .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from 2,5-dimethylphenyl groups may slow cyclization. Microwave-assisted synthesis reduces reaction time and improves yield .
  • Data Reproducibility : Standardize solvent batches (e.g., absolute ethanol purity) and reaction scales to mitigate variability .
  • Advanced Characterization : Synchrotron X-ray sources enhance resolution for low-abundance polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.